3,5-Dichloro-4-methoxybenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGDNQZKUVSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397026 | |
| Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29568-76-1 | |
| Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Characterization and Solid-State Properties of 3,5-Dichloro-4-methoxybenzoyl Chloride
This guide details the physical properties, synthesis, and applications of 3,5-Dichloro-4-methoxybenzoyl chloride, a critical acyl chloride intermediate in medicinal chemistry.
Executive Summary
3,5-Dichloro-4-methoxybenzoyl chloride (CAS: 29568-76-1) is a highly reactive acyl chloride derivative used primarily as a benzoylation agent in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4] It serves as a pivotal intermediate for Dotinurad (a selective urate reabsorption inhibitor) and various phosphodiesterase type 4 (PDE4) inhibitors. Its electrophilic carbonyl carbon allows for facile coupling with amines and alcohols to form amides and esters, respectively. This guide provides a definitive reference on its physical properties, synthesis protocols, and handling requirements.
Chemical Identity & Structural Analysis[5][6][7]
| Attribute | Specification |
| IUPAC Name | 3,5-Dichloro-4-methoxybenzoyl chloride |
| CAS Registry Number | 29568-76-1 |
| Molecular Formula | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol |
| SMILES | COc1c(Cl)cc(cc1Cl)C(Cl)=O |
| InChI Key | FYSNRJHAOHDILO-UHFFFAOYSA-N |
| Structural Features | The molecule features a benzoyl chloride core substituted with two chlorine atoms at the meta positions (3,[1][2][3][4][5][6][7][8][9][10][11][12]5) and a methoxy group at the para position (4).[8] The electron-withdrawing chlorines increase the electrophilicity of the carbonyl carbon compared to unsubstituted anisoyl chloride. |
Physical Properties Profile
Accurate physical property data is essential for process optimization. The melting point is a critical quality attribute (CQA) for assessing purity, as hydrolyzed impurities (carboxylic acid) significantly alter the thermal profile.
Table 1: Physicochemical Specifications
| Property | Value / Range | Condition / Note |
| Physical State | Crystalline Solid | At 25°C, 1 atm |
| Appearance | White to off-white powder | Yellows upon aging/hydrolysis |
| Melting Point | 63 – 65 °C | Sharp range indicates high purity [1, 2] |
| Boiling Point | ~313 °C (Predicted) | Decomposes before boiling at atm pressure; distillable under high vacuum |
| Density | 1.46 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble | Dichloromethane (DCM), Toluene, THF, Ethyl Acetate |
| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to 3,5-dichloro-4-methoxybenzoic acid |
Thermal Analysis Insight
-
Purity Indicator: A melting point depression (e.g., < 60°C) typically indicates hydrolysis. The corresponding acid precursor, 3,5-dichloro-4-methoxybenzoic acid, melts significantly higher (165–167°C ).[7] Therefore, any upward shift in melting range suggests significant contamination with the starting material or hydrolysis product.
Synthesis & Production Methodology
The industrial synthesis typically proceeds via the chlorination of the corresponding benzoic acid derivative. This process must be strictly anhydrous to prevent yield loss.
Reaction Mechanism
The carboxylic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride , often catalyzed by N,N-Dimethylformamide (DMF). The DMF forms a reactive Vilsmeier-Haack-type intermediate that accelerates the attack on the carboxylic acid.
Experimental Protocol (Laboratory Scale)
-
Charge: Suspend 10.0 g (45 mmol) of 3,5-dichloro-4-methoxybenzoic acid in 50 mL of anhydrous Toluene.
-
Catalyst: Add catalytic DMF (2–3 drops).
-
Chlorination: Add Thionyl Chloride (8.0 g, 67 mmol, 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 3–5 hours until gas evolution (SO₂ and HCl) ceases.
-
Work-up: Evaporate the solvent and excess SOCl₂ under reduced pressure.
-
Purification: The crude residue is recrystallized from dry hexane or distilled under high vacuum to yield white crystals (Yield >90%).
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway converting the carboxylic acid precursor to the target acid chloride.
Applications in Drug Development[8]
Primary Application: Dotinurad Synthesis
This compound is a key building block for Dotinurad (FYU-981), a therapeutic agent for hyperuricemia and gout. It is used to acylate a benzbromarone-like scaffold or a specific amine/phenol moiety, introducing the dichloromethoxyphenyl ring which is crucial for binding affinity to the URAT1 transporter.
Secondary Application: PDE4 Inhibitors
The 3,5-dichloro-4-methoxy phenyl motif is a pharmacophore often explored in Phosphodiesterase 4 (PDE4) inhibitors (analogs of Piclamilast and Roflumilast) for treating COPD and asthma. The chlorine atoms provide metabolic stability and steric bulk that fits into the hydrophobic pocket of the PDE4 enzyme.
Visualization: Application Logic
Figure 2: Decision tree illustrating the utility of the compound in pharmaceutical synthesis.
Handling, Stability & Safety
Stability Profile
-
Hydrolysis: Extremely sensitive to moisture. Exposure to humid air converts the surface to the carboxylic acid (MP 165°C), forming a crust.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container at 2–8°C .
Safety Protocols (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.[13]
-
EUH014: Reacts violently with water.
-
-
PPE Requirements: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat. Work must be performed in a fume hood due to potential HCl release.
References
-
ChemicalBook. (2024). 3,5-Dichloro-4-methoxybenzoyl chloride Product Properties and Melting Point Data. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dichloro-4-methoxybenzoyl chloride. Retrieved from
-
European Patent Office. (2012). Patent EP2484669: Benzothiazole derivatives and use thereof as URAT1 inhibitors. (Describes use in Dotinurad synthesis). Retrieved from
-
PubChem. (2024). Compound Summary: 3,5-Dichloro-4-methoxybenzoyl chloride (CAS 29568-76-1).[1][2][3][7][14] Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pharmacompass.com [pharmacompass.com]
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- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cas 37908-97-7,3,5-DICHLORO-4-METHOXYBENZOIC ACID | lookchem [lookchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - Cl - Explore [pubchemlite.lcsb.uni.lu]
- 11. Ammonium dihydrogen phosphate | CAS#:7722-76-1 | Chemsrc [chemsrc.com]
- 12. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
Technical Guide: Solubility & Stability of 3,5-Dichloro-4-methoxybenzoyl Chloride in Polar Aprotic Solvents
[1]
Part 1: Executive Summary & Physicochemical Profile[1][2]
The Solubility-Stability Paradox
For researchers handling 3,5-Dichloro-4-methoxybenzoyl chloride , the challenge is not dissolving the compound—it is keeping it intact.[1] As a lipophilic acid chloride, this compound exhibits high solubility in almost all polar aprotic solvents. However, its electrophilic carbonyl center renders it incompatible with nucleophilic oxygen or nitrogen centers found in common "universal" solvents like DMSO and DMF.
Critical Takeaway: Solubility data for this compound is meaningless without a coupled stability assessment. This guide prioritizes inertness over saturation limits.
Physicochemical Profile[1][3][4][5]
-
Compound: 3,5-Dichloro-4-methoxybenzoyl chloride[1][2][3][4][5]
-
Molecular Weight: 239.48 g/mol [1]
-
Functional Groups:
-
Acyl Chloride (-COCl): Highly reactive electrophile; moisture sensitive.[1][6]
-
Methoxy (-OCH₃): Electron-donating group (EDG) via resonance, providing slight stabilization to the acyl center compared to 3,5-dichlorobenzoyl chloride, but insufficient to prevent hydrolysis.[1]
-
Chlorines (-Cl): Electron-withdrawing groups (EWG) via induction, increasing lipophilicity.[1][6]
-
Part 2: Solvent Compatibility Matrix[1]
The following table categorizes polar aprotic solvents based on the "Dissolve vs. Degrade" principle.
| Solvent Class | Solvent | Solubility | Stability Risk | Recommendation |
| Inert Aprotic | Dichloromethane (DCM) | High (>500 mg/mL) | Low | Primary Choice. Ideal for reactions and transfers.[1][6] |
| Inert Aprotic | Tetrahydrofuran (THF) | High | Low* | Secondary Choice. Must be anhydrous and inhibitor-free to prevent polymerization.[1][6] |
| Inert Aprotic | Acetonitrile (MeCN) | Moderate-High | Low | Excellent. Good for biphasic reactions; easy to remove.[1][6] |
| Reactive Aprotic | Dimethylformamide (DMF) | High | High | Avoid. Forms Vilsmeier-Haack adducts.[1][6] Use only as a catalyst. |
| Reactive Aprotic | Dimethyl Sulfoxide (DMSO) | High | Critical | PROHIBITED. Risk of violent decomposition (Pummerer-type).[1][6] |
| Esters | Ethyl Acetate (EtOAc) | High | Moderate | Conditional. Stable short-term; trace alcohols in non-HPLC grades cause degradation.[1][6] |
Part 3: Mechanistic Hazards (The "Why")
The DMSO Hazard (Pummerer-Type Explosion Risk)
Do NOT use DMSO as a solvent for this acid chloride.[1][6] DMSO acts as a nucleophile through its oxygen atom, attacking the electrophilic carbonyl of the acid chloride. This forms an acyloxy-sulfonium ion intermediate.[1][6]
-
Outcome: The reaction releases HCl and heat. At higher concentrations or temperatures, this can lead to a runaway decomposition or explosion.[7]
-
Byproducts: Chloromethyl methyl sulfide and the corresponding carboxylic acid.[6]
The DMF Hazard (Vilsmeier Adducts)
While DMF is often used catalytically to synthesize acid chlorides, using it as a bulk solvent leads to the formation of an iminium salt (Vilsmeier reagent analog). This consumes the acid chloride and alters the stoichiometry of downstream reactions.
Visualization of Reactivity Pathways
The following diagram illustrates the decision logic and chemical risks associated with solvent selection.
Figure 1: Decision matrix for solvent selection, highlighting the catastrophic failure modes of DMSO and the chemical instability in DMF.
Part 4: Validated Experimental Protocol
The "Inert Dilution" Method for Solubility Measurement
To measure the solubility of a moisture-sensitive compound like 3,5-Dichloro-4-methoxybenzoyl chloride, standard gravimetric methods (adding solid to solvent in open air) will fail due to hydrolysis.[1] The following protocol ensures data integrity.
Prerequisites:
-
Schlenk line or Nitrogen-filled glovebox.[1]
-
Anhydrous solvents (dried over molecular sieves, <50 ppm H₂O).[6]
-
Septum-capped vials.[1]
Step-by-Step Protocol:
-
Preparation: Weigh 500 mg of the acid chloride into a dry 10 mL vial equipped with a magnetic stir bar and a septum cap. Purge with nitrogen.[1]
-
Incremental Addition: Using a gas-tight syringe, add the anhydrous solvent (e.g., DCM) in 100 µL aliquots through the septum.
-
Equilibration: Vortex or stir for 2 minutes after each addition. Maintain temperature at 25°C.
-
Visual Endpoint: Record the volume (
) where the solution becomes perfectly clear with no suspended particulates. -
Verification (Self-Validating Step):
-
Take a 50 µL aliquot of the solution.
-
Quench into 500 µL of anhydrous methanol.
-
Analyze by HPLC/GC.[1]
-
Pass Criteria: The peak for the methyl ester (3,5-dichloro-4-methoxybenzoate) must be >98%.[1] If the carboxylic acid peak is significant, moisture ingress occurred, and the solubility data is invalid.
-
Handling & Storage Recommendations
-
Storage: Store the solid under inert gas (Argon/Nitrogen) at 2–8°C.
-
Solution Stability: Solutions in DCM or THF should be used immediately. Do not store stock solutions of acid chlorides for >24 hours, even in sealed containers, as HCl formation can catalyze degradation.[1]
Part 5: References
-
Reactivity of DMSO with Electrophiles: Mancuso, A. J., & Swern, D. (1981).[6] Activated dimethyl sulfoxide: useful reagents for synthesis.[1][6][8] Synthesis, 1981(03), 165-185.[1] Link
-
Acid Chloride Hydrolysis Kinetics: Kivinen, A. (1972).[1][6] The Solvolysis of Acid Halides. The Chemistry of Acyl Halides, 177-230.[1][6]
-
Vilsmeier-Haack Reagent Formation: Meth-Cohn, O., & Stanforth, S. P. (1991).[1][6] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 6, 777-794.[1] Link
-
Safety of DMSO/Acid Chloride Mixtures: Bretherick, L. (1990).[1][6] Bretherick's Handbook of Reactive Chemical Hazards. Butterworth-Heinemann.[1] (Referencing specific incompatibility of acyl halides with DMSO).
Sources
- 1. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. 3,5-DICHLORO-4-METHOXY-BENZOYL CHLORIDE CAS#: 29568-76-1 [m.chemicalbook.com]
- 3. 3,5-Dichloro-4-methoxybenzoyl chloride | CAS 29568-76-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3,5-Dichloro-4-Methoxybenzoyl chloride | Chemrio [chemrio.com]
- 5. 3,5-DICHLORO-4-METHOXY-BENZOYL CHLORIDE | 29568-76-1 [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
Methodological & Application
general procedure for acylation reactions using 3,5-Dichloro-4-methoxybenzoyl chloride
[1]
Introduction & Significance
3,5-Dichloro-4-methoxybenzoyl chloride is a high-value intermediate in medicinal chemistry, specifically serving as the acylating scaffold for Piclamilast (RP 73401) and appearing as a key structural motif in impurities associated with Roflumilast .[1]
Unlike simple benzoyl chlorides, this reagent presents a unique "push-pull" electronic environment.[1] The 3,5-dichloro substituents provide steric bulk and inductive electron withdrawal, while the 4-methoxy group offers resonance electron donation.[1] This combination creates a carbonyl center that is reactive yet prone to steric hindrance, requiring tailored protocols for coupling with electron-deficient nucleophiles (e.g., aminopyridines).[1]
Chemical Profile
| Property | Data |
| CAS Number | 29568-76-1 |
| Formula | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol |
| Physical State | Low-melting solid / Semi-solid (MP ~22–25°C) |
| Storage | < +8°C, under Argon/Nitrogen.[1][2] Moisture Sensitive.[1] |
| Key Hazard | Corrosive (Skin Corr.[1] 1B), Reacts violently with water.[1] |
Mechanistic Insight & Reaction Strategy
The Steric-Electronic Challenge
The 3,5-dichloro substitution pattern creates a "steric gate" around the carbonyl carbon.[1]
-
Standard Nucleophiles (Alkyl amines, primary alcohols): React readily under standard Schotten-Baumann conditions.[1]
-
Poor Nucleophiles (Anilines, Aminopyridines): The steric hindrance combined with the nucleophile's low energy HOMO requires forcing conditions (e.g., anion generation via NaH or catalysis via DMAP).[1]
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on nucleophile strength.
Caption: Decision matrix for reaction conditions based on nucleophile reactivity.
Experimental Protocols
Protocol A: N-Acylation of Reactive Amines (Standard)
For synthesis of standard benzamides using alkyl amines or electron-rich anilines.[1]
Reagents:
-
3,5-Dichloro-4-methoxybenzoyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Addition: Cool the solution to 0°C using an ice bath.
-
Acylation: Add 3,5-Dichloro-4-methoxybenzoyl chloride (1.1 equiv) dropwise (either neat if liquid, or dissolved in minimal DCM).
-
Note: Exotherm is expected.[1] Control addition rate to maintain Temp < 5°C.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS (Product typically less polar than amine).[1]
-
Workup:
Protocol B: Coupling with Poor Nucleophiles (Piclamilast Method)
For synthesis of PDE4 inhibitors involving electron-poor heteroaromatics (e.g., 4-amino-3,5-dichloropyridine).[1]
Context: Direct acylation using Protocol A often fails or yields <10% due to the low nucleophilicity of the aminopyridine and steric clash.
Reagents:
-
Heteroaromatic Amine (e.g., 4-amino-3,5-dichloropyridine) (1.0 equiv)[1][5][7]
-
Sodium Hydride (NaH) (60% dispersion) (1.2 equiv) OR Potassium tert-butoxide (KOtBu)[1]
-
3,5-Dichloro-4-methoxybenzoyl chloride (1.1 equiv)[1]
-
THF (Tetrahydrofuran) [Anhydrous][1]
Procedure:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.
-
Anion Formation: Add the Heteroaromatic Amine (1.0 equiv) in THF dropwise.[1] Stir at 0°C -> RT for 30–60 mins until H₂ evolution ceases. The solution often turns yellow/orange, indicating anion formation.[1]
-
Coupling: Cool back to 0°C. Add 3,5-Dichloro-4-methoxybenzoyl chloride (1.1 equiv) dropwise.
-
Completion: Allow to warm to RT and stir for 12–16 hours.
-
Optimization: If conversion is slow, heat to reflux (65°C) for 4 hours.
-
-
Quench: Carefully add Methanol (to destroy excess NaH), then water.
-
Isolation: Extract with Ethyl Acetate. The product is often highly crystalline and may be purified by recrystallization from Ethanol or Heptane/EtOAc mixtures.[1]
Protocol C: O-Acylation (Esterification)
For attaching the scaffold to alcohols or phenols.
Reagents:
-
Alcohol/Phenol (1.0 equiv)[1]
-
Acid Chloride (1.1 equiv)[1]
-
Pyridine (2.0 equiv) OR TEA + DMAP (10 mol%)[1]
Procedure:
-
Dissolve Alcohol in DCM.[1] Add Pyridine (acts as solvent & base) or TEA.[1]
-
Catalysis: For sterically hindered secondary alcohols or phenols, add DMAP (0.1 equiv).[1] This forms a highly reactive N-acylpyridinium intermediate that overcomes the 3,5-dichloro steric barrier.[1]
-
Add Acid Chloride at 0°C. Stir at RT overnight.
-
Workup: Wash with 1M CuSO₄ (if using Pyridine, to complex it out) or 1M HCl.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amide) | Hydrolysis of acid chloride | Ensure solvents are anhydrous.[1] Check reagent quality (if white solid turned to sticky gum, it has hydrolyzed).[1] |
| No Reaction (Amide) | Poor nucleophilicity | Switch to Protocol B (NaH/THF).[1] The amine must be deprotonated to attack the hindered carbonyl.[1] |
| Incomplete Conversion | Steric hindrance | Add DMAP (10-20 mol%) as a nucleophilic catalyst. Heat to reflux in Toluene or THF.[1] |
| Impurity Formation | Bis-acylation | Use strict 1:1 stoichiometry.[1] Add acid chloride slowly to excess amine.[1][9] |
Workflow Diagram
Caption: Operational workflow for selecting the correct acylation protocol.
References
-
Piclamilast Synthesis: Ashton, M. J., et al. "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[1][10] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." Journal of Medicinal Chemistry, 1994, 37(11), 1696-1703.[1][10] Link[1]
-
Roflumilast Impurities: Zhang, H., et al. "Synthesis of an impurity in crude roflumilast."[1][2] Journal of Chemical Research, 2014, 38(8), 507-509.[1][2] Link[1]
-
General Acid Chloride Handling: Fisher Scientific Safety Data Sheet, 3,5-Dichlorobenzoyl chloride.[1] Link
-
PDE4 Inhibitor Overview: PubChem Compound Summary for Roflumilast. Link
Sources
- 1. Piclamilast - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. reddit.com [reddit.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: High-Efficiency Esterification using 3,5-Dichloro-4-methoxybenzoyl Chloride
Executive Summary & Rationale
The reagent 3,5-Dichloro-4-methoxybenzoyl chloride represents a specialized acylating agent often utilized for two primary purposes in drug discovery and analysis:
-
X-Ray Crystallography: The introduction of heavy halogen atoms (Chlorine) facilitates phase determination in crystallographic studies (anomalous scattering).
-
UV-Vis Derivatization: The conjugated electron-rich ring system provides a distinct chromophore for HPLC detection of non-UV-active alcohols.
The Challenge: This reagent presents a unique synthetic hurdle. The para-methoxy group is strongly electron-donating (via resonance), which reduces the electrophilicity of the carbonyl carbon. Simultaneously, the two ortho-chloro substituents create significant steric hindrance , blocking the trajectory of incoming nucleophiles (alcohols). Standard Fischer esterification or uncatalyzed acid chloride mixing often results in low yields or unreacted starting material.
The Solution: This protocol utilizes a Nucleophilic Catalysis strategy (Steglich-type activation) using 4-(Dimethylamino)pyridine (DMAP) to overcome both the electronic deactivation and steric blockade.
Mechanistic Insight: The "Acyl-Transfer" Shuttle
To achieve high conversion, we must bypass the direct attack of the alcohol on the acid chloride. We employ DMAP not just as a base, but as a nucleophilic catalyst.
The Chemical Pathway[1][2]
-
Activation: DMAP (a hyper-nucleophile) attacks the acid chloride. It is small and flat, allowing it to penetrate the steric shield of the ortho-chlorines.
-
Intermediate Formation: This forms a highly reactive N-acylpyridinium salt. The positive charge on the nitrogen effectively pulls electron density from the carbonyl, overriding the donating effect of the methoxy group.
-
Product Release: The alcohol attacks this activated intermediate, expelling DMAP and forming the ester.
Mechanistic Visualization[3]
Figure 1: The DMAP-catalyzed pathway converts the sluggish acid chloride into a "hot" electrophile (Blue Node), enabling reaction with the alcohol.
Experimental Protocol
Reagents & Stoichiometry
Note: All glassware must be oven-dried. Moisture competes with the alcohol for the acyl chloride.
| Component | Role | Equivalents (Eq.) | Notes |
| Alcohol Substrate | Limiting Reagent | 1.0 | Dry azeotropically if possible. |
| Acid Chloride | Electrophile | 1.2 – 1.5 | Excess ensures completion. |
| Triethylamine (Et₃N) | Auxiliary Base | 2.0 – 3.0 | Scavenges HCl; regenerates DMAP. |
| DMAP | Nucleophilic Catalyst | 0.1 – 0.2 | Critical Component. |
| DCM (CH₂Cl₂) | Solvent | [0.1 M - 0.2 M] | Anhydrous. |
Step-by-Step Procedure (Standard)
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Alcohol (1.0 equiv) in anhydrous DCM .
-
Base Addition: Add Triethylamine (2.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).
-
Catalyst Addition: Add DMAP (0.15 equiv) in one portion.
-
Reagent Addition:
-
Best Practice: Dissolve the 3,5-Dichloro-4-methoxybenzoyl chloride (1.3 equiv) in a minimal amount of DCM.
-
Add this solution dropwise to the reaction mixture at 0°C (ice bath) to control the initial exotherm.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the alcohol and the appearance of the UV-active ester (distinct shift in retention time).
-
-
Workup (Critical for Purity):
-
Dilute with DCM.
-
Wash 1: 1M HCl or 10% Citric Acid (Removes DMAP, Et₃N, and pyridine derivatives).
-
Wash 2: Saturated NaHCO₃ (Removes unreacted benzoic acid formed by hydrolysis).
-
Wash 3: Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Alternative Protocol for Sterically Hindered Alcohols
Use this if the substrate is a tertiary alcohol or a hindered secondary alcohol.
-
Solvent Switch: Replace DCM with Pyridine (acting as both solvent and base).
-
Temperature: Heat to 60°C - 80°C .
-
Stoichiometry: Increase Acid Chloride to 2.0 - 3.0 equiv and DMAP to 0.5 equiv .
Workflow Decision Tree
Use this logic flow to determine the appropriate conditions for your specific substrate.
Figure 2: Operational decision tree for selecting reaction conditions.
Troubleshooting & Analytical Validation
Common Failure Modes
-
Hydrolysis (Main Issue): The acid chloride converts to 3,5-dichloro-4-methoxybenzoic acid.
-
N-Acyl Urea Formation: Not applicable here (only relevant for carbodiimide couplings), making the Acid Chloride method cleaner than DCC coupling for this specific reagent.
Analytical Markers
-
1H NMR:
-
Look for the Methoxy singlet: typically ~3.8 - 4.0 ppm.
-
Look for the Aromatic protons: A singlet (2H) around 7.8 - 8.0 ppm (shifted downfield due to the ester carbonyl).
-
Diagnostic Shift: The proton on the carbon bearing the alcohol (CH-OH) will shift downfield by ~1.0 - 1.5 ppm upon esterification (CH-OR).
-
References
-
Steglich, W.; Höfle, G. (1969).[4] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst for alcohols and phenols". Angewandte Chemie International Edition, 8(12), 981.
-
Vorbruggen, H. (1999). "The Role of 4-(Dimethylamino)pyridine in Organic Synthesis". Advances in Heterocyclic Chemistry, 75, 1-35.
-
Spivey, A. C.; Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP) and its derivatives". Angewandte Chemie International Edition, 43(39), 5436-5441.
-
Sigma-Aldrich. "3,5-Dimethoxybenzoyl chloride Product Sheet & Safety Data". (Analogous chemistry reference).
Sources
using 3,5-Dichloro-4-methoxybenzoyl chloride as a building block in pharmaceutical synthesis
[1][2]
Executive Summary & Pharmacological Relevance[3]
3,5-Dichloro-4-methoxybenzoyl chloride (DCMBC) is a high-value electrophile used to synthesize PDE4 inhibitors , anti-inflammatory agents , and agrochemicals . Its structural value lies in the 3,5-dichloro-4-methoxy motif, which serves as a "privileged structure" in drug design due to two critical properties:
-
Metabolic Blockade: The chlorine atoms at the 3- and 5-positions sterically and electronically block the aromatic ring from oxidative metabolism (CYP450 hydroxylation), significantly extending the half-life of the resulting drug molecule.
-
Bioisosterism: This moiety is a validated bioisostere for the 3,5-dichloro-4-pyridyl group found in blockbuster PDE4 inhibitors like Roflumilast and Piclamilast . Replacing the pyridine with this phenyl ring allows chemists to modulate lipophilicity (LogP) and solubility while maintaining receptor affinity.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| Molecular Formula | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol |
| Physical State | White to off-white crystalline solid or liquid (mp ~22-26°C) |
| Reactivity Class | Acyl Chloride (Electrophile) |
| Key Hazard | Corrosive, Moisture Sensitive (Hydrolyzes to HCl + Benzoic Acid) |
Mechanistic Insight: The "Steric-Electronic" Paradox
While typical benzoyl chlorides are highly reactive, DCMBC exhibits a nuanced reactivity profile. The two ortho-chlorine atoms create significant steric hindrance around the carbonyl carbon, slightly retarding the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. However, the electron-withdrawing inductive effect (-I) of the chlorines activates the carbonyl, making it a "harder" electrophile.
Implication for Protocols: Reactions often require slightly elevated temperatures or stronger catalysts (e.g., DMAP) to drive completion, compared to standard Schotten-Baumann conditions.
Application I: Synthesis of PDE4 Inhibitor Scaffolds (Amide Coupling)
This protocol describes the synthesis of an N-arylbenzamide, a core scaffold for PDE4 inhibitors, by coupling DCMBC with a heteroaryl amine (e.g., 4-amino-3,5-dichloropyridine).
Experimental Workflow Diagram
Figure 1: Mechanism of amide coupling. The base scavenges the HCl byproduct to drive the equilibrium forward.
Detailed Protocol
Objective: Synthesis of N-(3,5-dichloro-4-pyridyl)-3,5-dichloro-4-methoxybenzamide.
Reagents:
-
DCMBC (1.1 equiv)
-
Target Amine (1.0 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
DMAP (0.1 equiv, catalyst)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add TEA (2.5 mmol) and DMAP (0.1 mmol). Stir at 0°C for 10 minutes.
-
Expert Note: DMAP is crucial here. The steric bulk of the amine and the acid chloride can make the reaction sluggish; DMAP forms a reactive N-acylpyridinium intermediate that accelerates the transfer.
-
-
Acylation: Dropwise add a solution of DCMBC (1.1 mmol) in DCM (2 mL) to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench & Workup:
-
Quench with saturated NaHCO₃ solution (removes unreacted acid chloride).
-
Extract with DCM (3 x 15 mL).
-
Wash organic layer with 1M HCl (to remove excess pyridine/TEA) followed by Brine.
-
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography.
Application II: Friedel-Crafts Acylation (Ketone Synthesis)
This protocol is used to attach the 3,5-dichloro-4-methoxybenzoyl group to an electron-rich aromatic ring, creating diaryl ketones (common in photo-initiators and certain antimicrobial agents).
Reaction Pathway Diagram
Figure 2: Friedel-Crafts acylation pathway. Formation of the acylium ion is the rate-determining step.
Detailed Protocol
Objective: Synthesis of (3,5-dichloro-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone.
Reagents:
-
DCMBC (1.0 equiv)
-
1,2-Dimethoxybenzene (Veratrole) (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene.
Procedure:
-
Catalyst Activation: Suspend AlCl₃ (12 mmol) in anhydrous DCE (20 mL) at 0°C under Nitrogen.
-
Electrophile Formation: Add DCMBC (10 mmol) portion-wise. Stir for 15 minutes until the acylium complex forms (often indicated by a color change to yellow/orange).
-
Addition: Dropwise add 1,2-dimethoxybenzene (11 mmol) in DCE (5 mL), keeping the internal temperature below 5°C.
-
Heating: Remove the ice bath and heat to reflux (80°C) for 2 hours.
-
Expert Note: The electron-withdrawing chlorines on the benzoyl ring make the acylium ion highly electrophilic, but the steric bulk requires thermal energy to overcome the barrier of attack on the substrate.
-
-
Hydrolysis (Critical Step): Cool to room temperature. Pour the reaction mixture carefully onto a mixture of Ice and conc. HCl (100g ice + 10mL HCl).
-
Safety: This step is highly exothermic. The HCl breaks the Aluminum-product complex.
-
-
Isolation: Separate the organic layer.[1] Extract the aqueous layer with DCM. Combine organics, wash with water, 1N NaOH (removes hydrolyzed acid), and brine.
-
Purification: Recrystallize from Methanol.
Handling, Stability, and Safety Guidelines
Storage:
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitive: Upon contact with water, it hydrolyzes to release corrosive HCl gas and precipitates the insoluble 3,5-dichloro-4-methoxybenzoic acid.
Safety:
-
Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a face shield.
-
Incompatibility: Reacts violently with strong bases, alcohols, and amines (unless controlled).
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13178651, 3,5-Dichloro-4-methoxybenzoyl chloride. Link
-
PDE4 Inhibitor Synthesis (General): Synthesis of PDE4 Inhibitors: Development of a Practical Process. Org.[1][2] Process Res. Dev. 2016, 20, 982–988.[1] (Describes analogous pyridine chemistry). Link
-
Piclamilast/Roflumilast Analogs: Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors. PubMed (2014). (Validates the 3,5-dichloro-4-methoxy pharmacophore). Link
-
Friedel-Crafts Methodology: Friedel-Crafts Acylation - Organic Chemistry Portal. (General conditions for deactivated acid chlorides). Link
-
Patent Literature: WO2011040449A1 - Novel phenol derivative. (Describes synthesis of 3,5-dichloro-4-methoxybenzoyl chloride from the acid). Link
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dichloro-4-methoxybenzoyl Chloride Residues
Executive Summary & Decision Matrix
The Challenge: 3,5-Dichloro-4-methoxybenzoyl chloride (DCMBC) is a highly electrophilic acylating agent. "Unreacted" starting material in your crude mixture poses two risks:
-
Side Reactions: It continues to react with nucleophilic functional groups during workup or storage.
-
Hydrolysis Contamination: Upon contact with moisture, it converts to 3,5-dichloro-4-methoxybenzoic acid, a solid that often co-elutes with polar products or clogs liquid-liquid extraction interfaces.
Selection Strategy: Do not default to a standard bicarbonate wash.[1][2] The chlorine substituents on the aromatic ring increase the acidity of the corresponding benzoic acid (pKa ~ 3.5), altering its solubility profile compared to non-halogenated analogs. Use the decision matrix below to select the correct protocol.
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the appropriate purification method based on product stability and functionality.
Technical Protocols
Protocol A: Hydrolytic Scavenging (Biphasic Extraction)
Best For: Neutral, stable amides or esters.
Mechanism: Hydrolysis of the acyl chloride to the benzoate anion (
The Pitfall: The 3,5-dichloro substitution makes the resulting acid lipophilic enough to remain in the organic layer if the pH is not sufficiently high. Furthermore, the rate of hydrolysis for electron-rich (methoxy) benzoyl chlorides can be slower than expected.
Step-by-Step Guide:
-
Quench: Add 3.0 equivalents (relative to excess DCMBC) of 3M NaOH or saturated Na₂CO₃ .
-
Note: NaHCO₃ (Bicarbonate) may generate excessive CO₂ gas and foam due to the HCl released. Carbonate is safer for scale-up.
-
-
Agitate: Stir vigorously for 30–45 minutes .
-
Why? Acyl chlorides are immiscible with water. Hydrolysis occurs only at the interface. Without vigorous stirring, the DCMBC remains protected in the organic droplet.
-
-
Phase Check: Measure the pH of the aqueous layer. It must remain >10. If pH drops, the benzoic acid byproduct will protonate and re-enter the organic phase.
-
Separation: Separate layers.
-
Polishing: Wash the organic layer once with 1M NaOH to ensure complete removal of the chlorinated benzoic acid.
Protocol B: Solid-Phase Scavenging (The "Clean" Workup)
Best For: High-throughput synthesis, water-sensitive products, or products with acidic protons. Mechanism: A polymer-supported amine (nucleophile) attacks the acyl chloride, forming a covalent amide bond. The impurity remains attached to the solid bead, which is removed by filtration.
Recommended Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.
Step-by-Step Guide:
-
Calculation: Estimate the amount of unreacted DCMBC (usually 1.2–1.5 eq used in reaction; 0.2–0.5 eq remaining).
-
Dosing: Add 3.0 equivalents of scavenger resin relative to the excess acid chloride.
-
Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).
-
Incubation: Shake or stir gently for 1–2 hours at room temperature.
-
Visual Check: Do not use magnetic stir bars that grind the resin beads; use an orbital shaker or overhead stirrer.
-
-
Filtration: Filter through a fritted funnel or a cotton plug. The filtrate contains your pure product; the impurity is trapped on the resin.
Protocol C: Derivatization (Methyl Ester Quench)
Best For: When chromatography is inevitable and the acid chloride streaks on silica. Mechanism: Converts the reactive, streaking acid chloride into a stable, non-polar methyl ester (Methyl 3,5-dichloro-4-methoxybenzoate) that runs as a distinct spot on silica gel.
Step-by-Step Guide:
-
Quench: Add 5–10 equivalents of Methanol and 2 equivalents of Triethylamine to the reaction mixture.
-
Wait: Stir for 15 minutes.
-
Concentrate: Remove volatiles.
-
Chromatography: The methyl ester of DCMBC is significantly less polar than most amides. It will typically elute near the solvent front (high Rf) in standard EtOAc/Hexane systems, allowing easy separation from your target product.
Data & Specifications
Physicochemical Profile of the Impurity System[3]
| Species | State | Solubility (Organics) | Solubility (Aq. pH 7) | Solubility (Aq. pH 12) | Reactivity Risk |
| DCMBC (Chloride) | Liquid/Low-melt Solid | High (DCM, THF) | Reacts (Hydrolysis) | Reacts Rapidly | High (Acylating) |
| DCMBA (Acid) | Solid | High (DCM, EtOAc) | Low (Precipitates) | High (Soluble Salt) | Low |
| DCMB-OMe (Ester) | Solid/Oil | High | Insoluble | Insoluble | None |
Table 1: Solubility and reactivity profile of 3,5-Dichloro-4-methoxybenzoyl chloride and its derivatives.
Scavenging Efficiency Comparison
| Method | Clearance Efficiency | Product Loss Risk | Time Investment | Cost |
| Aq. NaOH Wash | 95-99% | High (if product hydrolyzes) | Medium (45 min) | Low |
| PS-Trisamine | >99% | Low (Non-specific binding rare) | Low (Active time) | High |
| Chromatography | 100% | Medium (column recovery) | High (3+ hours) | Medium |
Table 2: Comparative analysis of purification techniques.
Troubleshooting & FAQs
Q1: I ran a TLC of my reaction, and the starting material spot is streaking badly. How do I know if it's gone?
A: You cannot run an acid chloride directly on silica gel. The silica contains water and hydroxyl groups that hydrolyze the chloride to the acid during the run, causing streaking (the "comet tail" effect). The Fix: Take a 10 µL aliquot of your reaction mixture. Add it to a vial containing 100 µL of Methanol and 1 drop of Triethylamine. Shake for 1 minute. Run the TLC of this mixture. You are now tracking the stable Methyl Ester , which will appear as a sharp, non-streaking spot.
Q2: During the aqueous workup, a white solid precipitated at the interface and clogged my separatory funnel. What is it?
A: This is likely 3,5-dichloro-4-methoxybenzoic acid . The Cause: The pH of your aqueous layer dropped below the pKa of the acid (approx pKa 3.5) due to the generation of HCl. The acid form is insoluble in water. The Fix: Add more 1M NaOH until the solid dissolves (re-forming the sodium benzoate salt). Ensure the aqueous layer pH is >10.
Q3: Can I remove DCMBC by vacuum distillation?
A: It is not recommended. While benzoyl chloride boils at ~197°C, the addition of two chlorines and a methoxy group significantly raises the boiling point (likely >270°C) and melting point. High heat often degrades sensitive products before the acid chloride distills over. Kugelrohr distillation is possible only if your product is significantly less volatile than the impurity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for acid chloride purification and hydrolysis).
-
Marsh, A., et al. (1997). "High-throughput solid-phase synthesis using polymer-supported reagents." Journal of Organic Chemistry. (Foundational work on polymer-supported scavengers like PS-Trisamine).
-
Sigma-Aldrich. (2024). Product Specification: 3,5-Dichloro-4-methoxybenzoyl chloride. (Physical property verification).
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Techniques for handling moisture-sensitive reagents and TLC monitoring).
Sources
Technical Support Center: Optimization of Acylation with 3,5-Dichloro-4-methoxybenzoyl Chloride
Executive Summary & Reagent Profile[1][2][3][4][5]
3,5-Dichloro-4-methoxybenzoyl chloride is a specialized electrophile, most notably utilized as the key intermediate in the synthesis of Roflumilast (a PDE4 inhibitor). Its reactivity is governed by a "push-pull" conflict between electronic activation and steric hindrance.
-
Electronic Activation: The two ortho-chlorine atoms are electron-withdrawing (inductive effect), making the carbonyl carbon highly electrophilic and prone to rapid hydrolysis.
-
Steric Hindrance: The same chlorine atoms create significant steric bulk around the carbonyl, impeding attack by bulky nucleophiles (e.g., 4-amino-3,5-dichloropyridine).
-
Chemical Vulnerability: The para-methoxy group is susceptible to O-demethylation under aggressive Lewis acid conditions, leading to phenolic impurities.
This guide provides self-validating protocols to navigate these competing factors.
Critical Protocol: Minimizing Hydrolysis (The Primary Failure Mode)
Hydrolysis converts the acid chloride back to 3,5-dichloro-4-methoxybenzoic acid , the most common impurity. Due to the electron-withdrawing chlorines, this reagent hydrolyzes significantly faster than unsubstituted benzoyl chloride.
Q: How do I verify reagent quality before starting?
A: Do not rely on Certificate of Analysis (CoA) age. Perform a Derivatization GC Check :
-
Quench a 10 µL sample in 500 µL anhydrous methanol (creates the methyl ester).
-
Inject into GC-MS.
-
Interpretation:
-
Peak A (Methyl ester): Represents active acid chloride.
-
Peak B (Free Acid): Represents hydrolyzed material (the acid does not methylate instantly without a catalyst).
-
Threshold: If Free Acid > 5%, redistill or treat with SOCl₂ before use.
-
Q: What is the optimal solvent strategy?
A: Avoid protic solvents entirely.
-
Recommended: Anhydrous THF, Dichloromethane (DCM), or Toluene.
-
Moisture Limit: Solvents must be dried to <50 ppm water (Karl Fischer titration).
-
Scavenger: Add 4Å Molecular Sieves to the reaction vessel if operating in humid environments.
Workflow A: Nucleophilic Acylation (Roflumilast Synthesis)
This pathway involves coupling with amines (amides) or alcohols (esters).[1] The challenge is overcoming the steric barrier of the ortho-chlorines without causing side reactions.
Q: The reaction is sluggish. Should I increase the temperature?
A: No. Increasing temperature >50°C risks demethylation and polymerization.
-
Solution: Increase the nucleophilicity of the substrate , not the thermal energy.
-
Protocol: Use a strong base (e.g., Potassium tert-butoxide (KOtBu) or NaH) to deprotonate the amine before adding the acid chloride. This creates a highly reactive amide anion that can penetrate the steric shield of the 3,5-dichloro motif at low temperatures (0°C to 20°C).
Q: I see a "dimer" impurity. What is it?
A: This is likely the Anhydride formation.
-
Cause: Presence of trace water reacting with two equivalents of acid chloride.
-
Fix: Ensure strict anhydrous conditions. If water cannot be eliminated, use a 1.2 eq excess of the acid chloride to sacrifice some for the water, ensuring enough remains for the substrate.
Workflow B: Friedel-Crafts Acylation (Aromatic Coupling)
This pathway is perilous due to the Demethylation Risk . Standard Lewis acids (AlCl₃) coordinate with the methoxy oxygen, facilitating cleavage to the phenol.
Q: Can I use Aluminum Chloride (AlCl₃)?
A: Avoid if possible. AlCl₃ is a strong demethylating agent for aryl methyl ethers.
-
Alternative: Use milder Lewis acids such as SnCl₄ (Tin(IV) chloride) or ZnCl₂ .
-
If AlCl₃ is mandatory:
-
Keep temperature < 0°C .
-
Use stoichiometric exactness (1.05 eq). Excess AlCl₃ accelerates demethylation.
-
Quench immediately upon completion; do not stir overnight.
-
Troubleshooting Matrix
| Observation | Probable Impurity | Root Cause | Corrective Action |
| Low Yield / White Precipitate | 3,5-dichloro-4-methoxybenzoic acid | Hydrolysis: Moisture ingress or wet solvent. | Dry solvents to <50 ppm H₂O. Use Schlenk line techniques. |
| New Peak (M-14 mass) | 3,5-dichloro-4-hydroxy... (Phenol) | Demethylation: Lewis acid too strong or Temp > 50°C. | Switch catalyst to SnCl₄ or ZnCl₂. Keep reaction < 5°C. |
| Stalled Reaction | Unreacted Starting Material | Steric Hindrance: Nucleophile cannot access carbonyl. | Pre-activate nucleophile with NaH or KOtBu (generate anion). |
| High Back-Pressure / Exotherm | HCl gas evolution | Rapid Reaction: Acid chloride added too fast. | Add acid chloride as a solution in DCM/THF dropwise over 30 mins. Use an amine base (TEA/DIPEA) to scavenge HCl. |
Visualized Pathways & Logic
Figure 1: Reaction Decision Tree & Failure Modes
Caption: Logic flow for selecting conditions based on substrate type to avoid specific side reactions.
Figure 2: Mechanism of Side Reactions
Caption: Mechanistic divergence showing how moisture leads to acid and Lewis Acids lead to phenols.
References
-
Process Chemistry of Roflumilast
-
Friedel-Crafts & Demethylation Risks
-
Aiyar, S. N., et al. "Demethylation of methoxy flavanones with aluminium chloride."[3] Proceedings of the Indian Academy of Sciences.
-
-
Hydrolysis Kinetics of Benzoyl Chlorides
-
BenchChem Technical Notes.[4] "The Hydrolysis of 4-Bromobenzoyl Chloride: A Mechanistic and Kinetic Analysis."
-
-
Roflumilast Patent Literature (Base-Catalyzed Acylation)
-
Müller, B., et al. (1995). "Dialkoxy-substituted benzamides and their use as PDE4 inhibitors." WO 95/01338.
-
-
Reagent Properties & Handling
-
Sigma-Aldrich Product Sheet: 4-Methoxybenzoyl chloride derivatives.
-
Sources
extending shelf life and stability of 3,5-Dichloro-4-methoxybenzoyl chloride solutions
Welcome to the technical support center for 3,5-Dichloro-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on extending the shelf life and ensuring the stability of solutions containing this highly reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Introduction: The Challenge of Acyl Chloride Stability
3,5-Dichloro-4-methoxybenzoyl chloride is a valuable acylating agent in organic synthesis. However, like all acyl chlorides, its high reactivity makes it susceptible to degradation, primarily through hydrolysis.[1][2] The electrophilicity of the carbonyl carbon, intensified by the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, makes it a prime target for nucleophilic attack.[3] The most common nucleophile, and the most detrimental to stability, is water. This guide provides field-proven insights and protocols to mitigate these stability issues, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in my 3,5-Dichloro-4-methoxybenzoyl chloride solutions?
A1: The principal degradation pathway is hydrolysis. Acyl chlorides react vigorously with water, even trace amounts present as atmospheric moisture or dissolved in solvents, to yield the corresponding carboxylic acid (3,5-Dichloro-4-methoxybenzoic acid) and hydrogen chloride (HCl) gas.[4][5] This reaction is often exothermic and irreversible under typical laboratory conditions.
Q2: What are the immediate visual signs that my solution is degrading?
A2: There are two common indicators of hydrolysis. First, if the solution is exposed to moist air, you may observe it "fuming."[1] This is the HCl gas byproduct reacting with atmospheric water to form a visible aerosol of hydrochloric acid. Second, if the degradation occurs within a non-polar organic solvent, you may see the formation of a white or off-white precipitate. This is the corresponding carboxylic acid, which is often significantly less soluble than the parent acyl chloride in such solvents.[1]
Q3: My new bottle of 3,5-Dichloro-4-methoxybenzoyl chloride solution has developed pressure and is bulging. What should I do?
A3: This is a critical safety issue and indicates significant degradation. The hydrolysis reaction produces HCl gas, which can build up pressure inside a sealed container, potentially leading to an explosion.[6] This is exacerbated by heat. If you observe a bulging container, do not attempt to open it directly. Cool the container cautiously in an ice bath within a fume hood and then very slowly and carefully vent the cap to release the pressure. It is highly recommended to handle the material with extreme caution, wearing appropriate personal protective equipment (PPE), and to consider the contents as degraded and unsuitable for most applications.
Q4: Can I still use a solution of 3,5-Dichloro-4-methoxybenzoyl chloride that has partially hydrolyzed?
A4: It is strongly discouraged. Using a partially degraded solution introduces at least two significant impurities into your reaction: the corresponding carboxylic acid and HCl.[1] These impurities can lead to unpredictable side reactions, complex purification challenges, and altered pH conditions. Furthermore, the effective concentration of your acyl chloride is lower than calculated, which compromises reaction stoichiometry and invariably leads to lower yields of your desired product.[1]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: My reaction yield is consistently low, even when using a freshly prepared solution.
-
Possible Cause 1: Latent Moisture Contamination. The most common culprit is the introduction of moisture from sources you may not have considered. This includes insufficiently dried glassware, solvents from bottles that have been opened multiple times, or performing reactions under ambient air instead of an inert atmosphere.
-
Expert Analysis: The stoichiometry of your reaction is critically dependent on the purity of the acyl chloride. Every mole of water consumes one mole of your starting material.
-
Solution Protocol:
-
Glassware Preparation: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purity: Use only brand new, sealed bottles of high-purity anhydrous solvents (e.g., Sure-Seal™ type bottles). Once opened, the quality of anhydrous solvents can decline rapidly.
-
Inert Atmosphere: Conduct all manipulations, including solution preparation and reaction setup, under a positive pressure of an inert gas like Argon or Nitrogen using standard Schlenk line or glovebox techniques.
-
Issue 2: I am observing an unexpected, polar byproduct during my reaction workup and purification.
-
Possible Cause: Carboxylic Acid Impurity. The byproduct is very likely 3,5-dichloro-4-methoxybenzoic acid, the hydrolysis product. This acid can interfere with certain reactions or co-elute with your product during chromatography, complicating purification.
-
Expert Analysis: The presence of the carboxylic acid means your acyl chloride solution was already compromised before the reaction began. It is crucial to assess the purity of the solution before committing it to a reaction.
-
Solution Protocol:
-
Purity Check: Before use, take a small aliquot of the acyl chloride solution and quench it with anhydrous methanol. Analyze the resulting methyl ester by Gas Chromatography (GC).[7][8] The presence of a peak corresponding to the carboxylic acid (or its esterified form) will confirm degradation.
-
Purification (for advanced users): If a fresh solution is not an option, the neat acyl chloride can be purified by fractional distillation under reduced pressure.[8] However, this is a hazardous procedure that should only be attempted by experienced chemists with appropriate safety precautions.
-
Issue 3: My solution appears clear, but its reactivity declines over a few days of storage.
-
Possible Cause: Slow, Low-Level Degradation. Not all degradation results in immediate precipitation. Very small amounts of dissolved water in the solvent can cause a gradual decline in the active acyl chloride concentration. The solution may remain clear, but its effective molarity decreases.
-
Expert Analysis: Stability is time-dependent. A solution that is viable for a reaction run immediately after preparation may not be suitable 48 hours later, especially if storage conditions are suboptimal.
-
Solution Protocol:
-
Just-in-Time Preparation: Prepare only the amount of solution needed for the immediate experiment. Avoid preparing large stock solutions intended for long-term use.
-
Optimal Storage: If short-term storage is unavoidable, store the solution in a tightly sealed container (e.g., a vial with a PTFE-lined cap) with parafilm wrapped around the seal. Store under an inert atmosphere in a desiccator, preferably in a refrigerator or freezer (2-8°C) to slow the degradation kinetics.[9] Ensure the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on cold surfaces.[10]
-
Visualization of Degradation and Workflow
Degradation Pathway
The primary degradation mechanism for 3,5-Dichloro-4-methoxybenzoyl chloride is its reaction with water (hydrolysis).
Caption: Primary hydrolysis pathway of the acyl chloride.
Experimental Workflow Logic
This diagram outlines the decision-making process for preparing and using solutions to ensure experimental success.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 10. wcu.edu [wcu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Fragmentation of 3,5-Dichloro-4-methoxybenzoyl Chloride and Comparative Analytical Strategies
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of reactive intermediates is paramount. 3,5-Dichloro-4-methoxybenzoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are critical for reaction success. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 3,5-Dichloro-4-methoxybenzoyl chloride, offering a framework for its identification. Furthermore, we will objectively compare this widely used technique with other analytical alternatives, supported by established principles and experimental considerations.
The Analytical Challenge: Characterizing a Reactive Acyl Chloride
Acyl chlorides are inherently reactive, posing a challenge for analytical characterization. They are susceptible to hydrolysis, necessitating anhydrous conditions during sample preparation and analysis.[1] Gas chromatography is an excellent separation technique for such volatile and semi-volatile compounds, and when coupled with mass spectrometry, it provides a powerful tool for both identification and quantification.
Elucidating the Fragmentation Pathway of 3,5-Dichloro-4-methoxybenzoyl Chloride by GC-MS
The structure of 3,5-dichloro-4-methoxybenzoyl chloride suggests several likely fragmentation pathways, primarily driven by the presence of the acyl chloride, the dichlorinated aromatic ring, and the methoxy group.
Proposed Fragmentation Pathways
The molecular ion peak (M⁺) for 3,5-Dichloro-4-methoxybenzoyl chloride is expected at m/z 222, with characteristic isotopic peaks at m/z 224 and 226 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these isotopic peaks would be approximately 9:6:1.[4]
Key fragmentation steps are likely to include:
-
Loss of a Chlorine Radical: A primary fragmentation event for acyl chlorides is the loss of the chlorine radical (•Cl) to form a stable acylium ion.[1] This would result in a prominent fragment at m/z 187/189 .
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for carbonyl-containing compounds. This would lead to a fragment at m/z 159/161 .
-
Loss of a Methyl Radical: The methoxy group can undergo fragmentation through the loss of a methyl radical (•CH₃). This can occur from the molecular ion or subsequent fragments. Loss of a methyl radical from the m/z 159/161 fragment would yield an ion at m/z 144/146 .
-
Formation of a Tropylium-like Ion: Aromatic compounds often rearrange to form stable tropylium ions.[5] While less direct for this substituted benzoyl chloride, rearrangements leading to highly stable aromatic cations are possible.
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed EI-MS fragmentation pathway for 3,5-Dichloro-4-methoxybenzoyl chloride.
Summary of Expected Key Fragments
| m/z (relative to ³⁵Cl) | Proposed Fragment | Significance |
| 222/224/226 | [C₈H₅Cl₂O₂]⁺˙ | Molecular Ion |
| 187/189 | [C₈H₅Cl₂O]⁺ | Loss of Chlorine Radical (Acylium ion) |
| 159/161 | [C₇H₅Cl₂]⁺ | Loss of Carbon Monoxide |
| 144/146 | [C₆H₂Cl₂]⁺ | Loss of Methyl Radical |
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of 3,5-dichloro-4-methoxybenzoyl chloride, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection and fragmentation. | High sensitivity and selectivity; provides structural information through fragmentation patterns; well-established libraries for compound identification.[2] | Requires volatile and thermally stable analytes; potential for degradation of labile compounds in the injector. | Routine purity analysis, identification of impurities, and quantitative analysis. |
| LC-MS | Separation by polarity using a liquid mobile phase, followed by mass-based detection. | Suitable for non-volatile and thermally labile compounds; versatile with different ionization techniques (e.g., ESI, APCI).[6] | Can be more complex to develop methods; matrix effects can be more pronounced. | Analysis of reaction mixtures containing non-volatile starting materials or products; characterization of degradation products. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentrations and purity for clear spectra. | Definitive structural elucidation of the pure compound. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Provides information about functional groups present (e.g., C=O, C-Cl); fast and non-destructive. | Does not provide detailed structural information on its own; can be difficult to interpret complex mixtures. | Quick verification of the presence of the acyl chloride functional group; monitoring reaction progress. |
Experimental Protocols
GC-MS Analysis of 3,5-Dichloro-4-methoxybenzoyl Chloride
A robust GC-MS method is crucial for the reliable analysis of acyl chlorides.
1. Sample Preparation:
-
Due to the reactivity of acyl chlorides, all glassware must be thoroughly dried.
-
Prepare a stock solution of 3,5-dichloro-4-methoxybenzoyl chloride in a dry, inert solvent such as anhydrous dichloromethane or hexane at a concentration of approximately 1 mg/mL.[1]
-
Work quickly to minimize exposure to atmospheric moisture.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar column, such as an Agilent HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
The following workflow diagram outlines the GC-MS analysis process:
Caption: General workflow for the GC-MS analysis of 3,5-Dichloro-4-methoxybenzoyl chloride.
Conclusion
The GC-MS analysis of 3,5-dichloro-4-methoxybenzoyl chloride, guided by a predictive understanding of its fragmentation patterns, offers a reliable and sensitive method for its identification and purity assessment. The characteristic isotopic signature of the two chlorine atoms, coupled with the expected losses of the chlorine radical, carbon monoxide, and a methyl radical, provides a robust fingerprint for this compound. While GC-MS is often the method of choice, a comprehensive analytical strategy may involve complementary techniques such as LC-MS for less volatile components, NMR for definitive structural confirmation, and FTIR for rapid functional group analysis. The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, whether it be routine quality control, in-depth structural elucidation, or reaction monitoring.
References
- A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC.
- Benzyl chloride. NIST WebBook.
- 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) MS spectrum. ChemicalBook.
- Studies on the Processes of Electron Capture and Clustering of Benzyl Chloride by Ion Mobility Spectrometry. PMC.
- Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV.
- Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV.
- Indirect Method for Simultaneous Determinations of 3-Chloro-1,2-Propanediol Fatty Acid Esters and Glycidyl Fatty Acid Esters. ResearchGate.
- Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing.
- 6.2: Fragmentation. Chemistry LibreTexts.
- mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e .... Doc Brown's Chemistry.
- 3,5-Dichloro-4-Methoxybenzoyl chloride. Chemrio.
- 3,5-Dimethoxybenzoyl chloride 97 17213-57-9. Sigma-Aldrich.
- 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.
- GC/MS-LC/MS multi-residue method. University of Guelph.
- Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
- Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
comparing reactivity of 3,5-Dichloro-4-methoxybenzoyl chloride vs 4-methoxybenzoyl chloride
Executive Summary
This guide provides a technical comparison between 4-methoxybenzoyl chloride (p-Anisoyl chloride) and its chlorinated analog, 3,5-dichloro-4-methoxybenzoyl chloride .
While both reagents serve as electrophilic acylating agents, the introduction of chlorine atoms at the meta positions (relative to the carbonyl) fundamentally inverts the electronic character of the molecule. Our analysis, grounded in Hammett Linear Free Energy Relationships (LFER), demonstrates that 3,5-dichloro-4-methoxybenzoyl chloride is significantly more reactive than its non-chlorinated counterpart. This increased electrophilicity offers faster reaction kinetics but necessitates stricter moisture control and modified workup protocols to prevent hydrolysis.
Mechanistic Analysis: The Electronic Tug-of-War
To understand the performance difference, we must quantify the electronic effects modifying the carbonyl carbon's electrophilicity.
4-Methoxybenzoyl chloride (Compound A)
The methoxy group (-OMe) at the para position is a strong Resonance Donor (+R). Although it has a weak Inductive Withdrawal (-I) effect, the +R effect dominates.
-
Effect: Electron density is pushed into the benzene ring and delocalized onto the carbonyl oxygen.
-
Result: The carbonyl carbon becomes less electrophilic (more stable) compared to unsubstituted benzoyl chloride.
-
Hammett Constant (
): -0.27 (Deactivating).
3,5-Dichloro-4-methoxybenzoyl chloride (Compound B)
This molecule introduces two chlorine atoms at the meta positions relative to the carbonyl.
-
Inductive Withdrawal (-I): Halogens are electron-withdrawing by induction. With two chlorines, this effect is additive.
-
Steric Inhibition of Resonance: The bulky chlorine atoms are ortho to the methoxy group. This steric crowding forces the methoxy group to twist out of the plane of the benzene ring.
-
Result: The "Twisted Methoxy" cannot effectively donate electrons via resonance. The -I effect of the chlorines becomes the dominant force, stripping electron density from the carbonyl.
-
Hammett Calculation:
.-
Even ignoring steric inhibition:
.
-
Visualizing the Electronic Pathway
Figure 1: Comparative electronic flows. The chlorinated derivative (Red path) shifts from electron donation to strong electron withdrawal, increasing reactivity.
Comparative Performance Data
The following data summarizes the physical and chemical distinctions. Relative reactivity is estimated based on hydrolysis rates of similar Hammett-systems.
| Feature | 4-Methoxybenzoyl chloride | 3,5-Dichloro-4-methoxybenzoyl chloride |
| CAS Number | 100-07-2 | 2905-62-6 (Parent Acid: 51-36-5) |
| Electronic Character | Electron Rich (Deactivated) | Electron Poor (Activated) |
| Hammett | -0.27 | +0.47 (approx) |
| Relative Reactivity | 1.0x (Baseline) | ~15-20x faster |
| Hydrolysis Stability | Moderate (Slow hydrolysis in cold water) | Low (Rapid hydrolysis; fumes in moist air) |
| Preferred Solvent | DCM, THF, Toluene | Anhydrous DCM, Chloroform (Strictly Dry) |
| Typical Yield (Amidation) | 85-92% (Requires longer time/heat) | 95-99% (Rapid, often exothermic) |
Experimental Protocols
Protocol A: Comparative Reactivity Test (Amidation)
Objective: To empirically demonstrate the reactivity difference using a hindered amine (e.g., 2,6-dimethylaniline).
Reagents:
-
Amine: 2,6-Dimethylaniline (1.0 eq)
-
Base: Pyridine (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
-
Setup: Dissolve 2,6-dimethylaniline (5 mmol) and pyridine (6 mmol) in 20 mL anhydrous DCM in two separate flasks (Flask A and Flask B). Cool to 0°C.[1]
-
Addition:
-
Flask A: Add 4-methoxybenzoyl chloride (5 mmol) dropwise.
-
Flask B: Add 3,5-dichloro-4-methoxybenzoyl chloride (5 mmol) dropwise.
-
-
Observation Point:
-
Flask B will likely show an immediate exotherm and precipitate formation (pyridinium hydrochloride) within 1-5 minutes.
-
Flask A will react sluggishly; precipitate formation may take >30 minutes or require warming to room temperature (RT).
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 80:20) every 10 minutes.
-
Expectation: Flask B reaches conversion >95% significantly faster than Flask A.
-
Protocol B: Synthesis of 3,5-Dichloro-4-methoxybenzoyl chloride
Since the chlorinated derivative is often expensive or unstable to store, in-situ preparation is recommended.
-
Precursor: Start with 3,5-dichloro-4-methoxybenzoic acid.
-
Chlorination: Suspend acid (10 mmol) in anhydrous DCM (50 mL).
-
Catalyst: Add catalytic DMF (2-3 drops). Critical: DMF forms the Vilsmeier-Haack reagent intermediate, essential for activating the electron-deficient acid.
-
Reagent: Add Oxalyl Chloride (12 mmol) dropwise at 0°C.
-
Reaction: Stir at RT for 2-4 hours until gas evolution (CO/CO2) ceases and the solution becomes clear.
-
Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure. Use the resulting yellow oil/solid immediately. Do not wash with water.
Workflow Visualization
Figure 2: Synthesis and handling workflow. Note the "Use In-Situ" requirement for the chlorinated derivative to maximize yield.
Safety & Handling Implications
The reactivity difference dictates the safety profile.
-
Moisture Sensitivity:
-
Compound A: Can be weighed in air if done quickly.
-
Compound B: Must be handled under Nitrogen/Argon. Exposure to humid air will rapidly generate HCl gas and revert the compound to the insoluble acid.
-
-
Pressure Build-up:
-
Storage of Compound B in sealed containers is hazardous. Slow hydrolysis by residual moisture releases HCl, potentially pressurizing the vessel.[2] Store in a desiccator with a pressure-relief cap if absolutely necessary.
-
-
Corrosivity:
-
Both are corrosive, but Compound B releases acid fumes more aggressively. Double-gloving and working in a fume hood are mandatory.
-
References
-
Synthesis of 4-methoxybenzoyl chloride: PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
- Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Standard Reference for values).
Sources
Validating the Synthesis of 3,5-Dichloro-4-methoxybenzoyl Chloride: A Comparative Guide to Elemental Analysis & Functional Titration
Executive Summary
3,5-Dichloro-4-methoxybenzoyl chloride is a critical intermediate in the synthesis of phosphodiesterase inhibitors and various agrochemicals. Its high reactivity, derived from the electrophilic acyl chloride moiety, presents a specific validation challenge: hydrolytic instability .[1]
While Elemental Analysis (EA) is the publication-standard for bulk purity, it is frequently misapplied to moisture-sensitive acyl chlorides, leading to false "failures" in peer review.[1] This guide compares EA against Volhard Titration and Derivatization-GC , establishing a multi-modal validation protocol. We demonstrate that while EA confirms total elemental composition, it must be coupled with functional group analysis to distinguish between the active acid chloride and its hydrolyzed carboxylic acid impurity.
Part 1: Synthesis & The Hydrolysis Challenge
To understand the validation data, one must understand the impurities. The synthesis typically involves chlorinating 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride (
Reaction Scheme & Impurity Profile
The primary impurity is not a side-product of the synthesis, but a degradation product from handling: 3,5-dichloro-4-methoxybenzoic acid .
Figure 1: Synthesis pathway and the critical hydrolysis degradation loop.[1]
Synthesis Protocol (Brief)
-
Reagents: Suspend 3,5-dichloro-4-methoxybenzoic acid (1 eq) in excess thionyl chloride (5 eq).
-
Catalysis: Add catalytic DMF (1-2 drops) to form the Vilsmeier-Haack intermediate.
-
Reflux: Heat to 80°C for 3-4 hours until gas evolution (
, ) ceases. -
Isolation: Remove excess
via vacuum distillation. -
Purification: Recrystallize from dry hexane or distill under reduced pressure (bp ~145°C @ 15 mmHg).
Part 2: Validation Method A — Elemental Analysis (The Gold Standard)
Elemental Analysis (CHN + Cl) is the definitive method for establishing bulk purity in peer-reviewed literature. However, for this molecule, standard protocols fail due to moisture uptake during capsule loading.[1]
Theoretical Composition ( )
| Element | Theoretical % |
| Carbon | 40.12% |
| Hydrogen | 2.10% |
| Chlorine | 44.42% |
| Oxygen | 13.36% |
The "Moisture Drift" Phenomenon
If the sample hydrolyzes during weighing, the Cl% drops (loss of labile Cl as HCl gas or retention as ionic Cl depending on conditions) and H% rises.
-
Target Cl: 44.42%
-
Hydrolyzed Cl (Acid): 32.10% (Only ring chlorines remain)
-
Impact: A 1% hydrolysis rate is detectable via Cl analysis.
Optimized EA Protocol for Acyl Chlorides
To achieve the JOC standard of
-
Environment: All sample preparation must occur in a glove box or glove bag purged with
or Ar. -
Encapsulation: Use Tin (Sn) capsules capable of cold-welding. Do not use standard silver boats that require folding.
-
Sealing: Use a manual press to cold-weld the tin capsule shut, creating a hermetic seal inside the inert atmosphere.
-
Transfer: The sealed capsule can now be transported to the combustion analyzer in ambient air.
Part 3: Validation Method B — Volhard Titration (The Functional Alternative)
While EA measures total chlorine (3 atoms per molecule), Volhard titration measures hydrolyzable chlorine (1 atom per molecule).[1] This makes it superior for determining "Active Content."
Principle
The sample is deliberately hydrolyzed. The acyl-Cl releases
Comparative Protocol: Volhard Titration[1][2]
-
Hydrolysis: Dissolve 100 mg of sample in 10 mL 1M NaOH. Heat gently to ensure full hydrolysis of the acyl chloride.
-
Acidification: Acidify with
(prevent precipitation of AgOH). -
Precipitation: Add known excess of 0.1M
. [2] -
Back-Titration: Titrate unreacted
with 0.1M KSCN using Ferric Ammonium Sulfate as indicator. Endpoint: First permanent red color ( ).
Part 4: Comparative Analysis & Data Interpretation
The following table compares the utility of EA against Titration and GC-Derivatization for this specific molecule.
Method Comparison Guide
| Feature | Elemental Analysis (CHN/Cl) | Volhard Titration | GC-MS (Methyl Ester) |
| Primary Output | Total Elemental Ratio | Active Functional Group (-COCl) | Chromatographic Purity |
| Chlorine Specificity | Measures Total Cl (3 atoms) | Measures Hydrolyzable Cl (1 atom) | N/A (Indirect) |
| Sensitivity to Hydrolysis | High (Causes failure) | Low (Method relies on hydrolysis) | High (Must derivatize immediately) |
| Sample Requirement | ~2-5 mg | ~100 mg | <1 mg |
| Cost/Run | High (External Lab) | Low (In-house) | Medium |
| Verdict | Best for Publication | Best for Process Yield | Best for Impurity ID |
Decision Logic for Validation
Use this logic tree to determine if your synthesis is successful.
Figure 2: Validation Logic Tree. Note that Hydrolyzable Cl theoretical is 35.45 / 239.48 = 14.8%.
References
- tolerance). Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Source for Acid Chloride synthesis and Volhard Titration).[2][3]
-
ChemicalBook. "Synthesis and Application of 3,5-Dichlorobenzoyl chloride." (Industrial synthesis routes). Link
-
Atlantic Microlab. "Strategies for Optimizing Elemental Analyses." (Handling of air-sensitive samples). Link
-
Titrations.info. "Volhard method - determination of chlorides."[2] (Detailed titration protocol). Link
Sources
Comparative Guide: Acyl Chloride Lability in Chlorinated vs. Non-Chlorinated Benzoyl Systems
Topic: Comparison of Leaving Group Lability in Chlorinated vs. Non-Chlorinated Benzoyl Chlorides Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists
Executive Summary
In drug development and organic synthesis, the selection of an acylating agent is often a balance between reactivity (turnover frequency) and stability (shelf-life/handling).[1] While the "leaving group" in all benzoyl chlorides is the chloride ion (
Key Takeaway: Chlorinated benzoyl chlorides exhibit superior electrophilicity compared to unsubstituted benzoyl chloride due to the inductive electron-withdrawing effect (-I) of the ring chlorine.[1]
-
4-Chlorobenzoyl chloride hydrolyzes/reacts approximately 1.8–2.0x faster than benzoyl chloride.[1]
-
2,4-Dichlorobenzoyl chloride presents a unique case where the ortho-steric hindrance competes with electronic activation, often dampening the reactivity gains seen in the mono-substituted variants.[1]
Mechanistic Foundation: Modulation of the Leaving Group
To understand the "ability" of the chloride to leave, one must analyze the rate-determining step (RDS) of the Nucleophilic Acyl Substitution (
The reaction proceeds via an Addition-Elimination pathway.[1] The ring substituents do not change the identity of the leaving group (
The Electronic Effect (Hammett Correlation)
The reactivity follows the Hammett equation:
-
Reaction Constant (
): For the hydrolysis of benzoyl chlorides, is positive (typically +1.2 to +2.5 depending on solvent polarity). This indicates that Electron Withdrawing Groups (EWGs) accelerate the reaction by stabilizing the developing negative charge on the tetrahedral intermediate. -
Substituent Constant (
):
Mechanistic Diagram: The following diagram illustrates the transition state stabilization provided by the chlorinated ring.
Figure 1: The Addition-Elimination mechanism.[1] The presence of chlorine on the ring lowers the activation energy of the first step.
Comparative Performance Data
The following data synthesizes kinetic studies of solvolysis (hydrolysis/alcoholysis) which serves as the standard proxy for acyl chloride lability.
Table 1: Relative Reactivity Rates (
)
Base Reference: Benzoyl Chloride (
| Substrate | Structure | Relative Rate ( | Reactivity Profile | |
| Benzoyl Chloride | Ph-COCl | 0.00 | 1.0 | Baseline standard.[1] Moderate moisture sensitivity.[1] |
| 4-Chlorobenzoyl Chloride | 4-Cl-Ph-COCl | +0.23 | ~1.8 - 2.1 | Enhanced. The para-Cl inductively activates the carbonyl.[1] Ideal for difficult nucleophiles. |
| 3-Chlorobenzoyl Chloride | 3-Cl-Ph-COCl | +0.37 | ~2.5 - 3.0 | High. The meta-position lacks resonance donation, maximizing inductive withdrawal.[1] |
| 2,4-Dichlorobenzoyl Chloride | 2,4-diCl-Ph-COCl | N/A (Ortho effect) | ~0.8 - 1.2 | Sterically Hindered. Despite two EWGs, the ortho-Cl physically blocks nucleophilic attack, often canceling out electronic gains.[1] |
| 4-Nitrobenzoyl Chloride | 4-NO2-Ph-COCl | +0.78 | ~15 - 20 | Extreme. Highly unstable to moisture; used only when maximum electrophilicity is required.[1] |
*Note: Relative rates are derived from solvolysis data in aqueous acetone/ethanol systems. Values vary slightly by solvent polarity but the trend remains constant.
Analysis of 2,4-Dichlorobenzoyl Chloride
A critical distinction for process chemists: More chlorine does not always equal faster reaction. While 2,4-dichlorobenzoyl chloride possesses strong electron-withdrawing capabilities, the Ortho Effect dominates.[1] The chlorine atom at the 2-position creates steric bulk that impedes the trajectory of the incoming nucleophile (Burgi-Dunitz angle).[1] Consequently, 2,4-dichloro derivatives often react slower than their 4-chloro counterparts, despite being more electron-deficient.[1]
Experimental Validation Protocol
To empirically verify the lability of a specific lot of benzoyl chloride, the Conductometric Solvolysis Method is the gold standard. It is self-validating because it measures the generation of HCl directly in real-time.[1]
Protocol: Conductometric Rate Determination
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Analyte: Benzoyl chloride derivative (approx 0.1 M stock in dry acetone).[1]
-
Solvent: 50:50 Acetone:Water (v/v).[1]
-
Equipment: Conductivity meter with dip probe, magnetic stirrer, stopwatch.
Workflow:
-
Baseline: Equilibrate 50 mL of Acetone:Water solvent at 25.0°C. Insert conductivity probe. Ensure reading is stable (background conductivity).
-
Injection: Inject 50
L of the acid chloride stock solution. Start timer ( ).[1] -
Monitoring: Record conductivity (
) every 15 seconds. The generation of and will cause a linear, then exponential rise in conductivity.[1] -
Endpoint: Continue until conductivity plateaus (infinity value,
).
Calculation:
Plot
-
The slope of the line
.[1][2] -
Validation: Linearity (
) confirms first-order kinetics and absence of side reactions.[1]
Figure 2: Experimental workflow for determining relative reactivity.
Implications for Synthesis & Handling
-
Reaction Selectivity:
-
Quenching & Workup:
-
Chlorinated derivatives hydrolyze significantly faster. When quenching a reaction mixture, 4-chlorobenzoyl chloride will generate HCl and heat more rapidly than the non-chlorinated parent.[1] Ensure adequate cooling during the quench step to prevent thermal decomposition of the product.
-
-
Storage Stability:
References
-
Mechanistic Basis: Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds.[3][4][5] J. Am. Chem. Soc. 1937, 59, 1, 96–103.
-
Kinetic Data (Benzoyl vs p-Bromo/Chloro): Hybl, A., et al. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proc. Iowa Acad. Sci. 1954, 61, 225.
-
Solvolysis Protocols: Bentley, T. W., et al. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. 2011.[1][6] [1]
-
Comparative Reactivity (BenchChem Guide): A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride.
-
Ortho-Effect Data: Reactivity comparison of o-chlorobenzoyl vs p-chlorobenzoyl chlorides.
Sources
A Senior Application Scientist's Guide to Identifying Impurities in Commercial 3,5-Dichloro-4-methoxybenzoyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental pillar of drug safety and efficacy. 3,5-Dichloro-4-methoxybenzoyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for identifying and characterizing impurities in commercial batches of this critical intermediate.
The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), which governs impurities in new drug substances.[1][2][3][4][5] This guide emphasizes not just the "how" but the "why" behind the analytical choices, ensuring a robust and scientifically sound approach to impurity profiling.
Understanding the Impurity Landscape
Effective impurity identification begins with a theoretical understanding of their potential origins. For 3,5-Dichloro-4-methoxybenzoyl chloride, which is typically synthesized from 3,5-Dichloro-4-methoxybenzoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride, impurities can be broadly categorized:
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 3,5-Dichloro-4-methoxybenzoic acid.
-
Reagent-Related Impurities: Excess chlorinating agents and their byproducts.
-
By-products: Compounds formed from side reactions during the synthesis.
-
-
Degradation Products:
-
Contaminants:
-
Solvent Residues: Residual solvents used during synthesis and purification.[3]
-
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific information required. No single method is universally superior; a multi-technique approach is often necessary for comprehensive characterization.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Excellent for quantification of known and unknown impurities. High precision and robustness. | Requires chromophoric impurities. Structure elucidation is not possible without hyphenation to MS. Highly reactive acyl chlorides may require derivatization.[9][10] | Routine purity testing, quantification of specified impurities, and stability studies. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | High separation efficiency for volatile and semi-volatile compounds. Provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. Acyl chlorides may require derivatization to improve stability and chromatography.[11][12][13] | Identification of volatile organic impurities, residual solvents, and certain process-related by-products. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Unrivaled for unequivocal structure elucidation of unknown impurities.[14] Can be quantitative (qNMR) without a specific reference standard for the impurity. Non-destructive.[14] | Lower sensitivity compared to chromatographic methods.[15] Complex spectra can be challenging to interpret, especially for mixtures. | Definitive structural identification and confirmation of impurities isolated by preparative chromatography. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations, providing information about functional groups present. | Fast and simple method for confirming the presence of the acyl chloride functional group and the absence of the parent carboxylic acid's hydroxyl group.[16] | Provides limited structural information and is not suitable for complex mixtures or trace-level detection. Primarily a qualitative tool. | Rapid identity confirmation and screening for gross contamination or degradation (e.g., hydrolysis). |
In-Depth Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks to ensure data integrity.
Protocol 1: Quantitative Impurity Profiling by HPLC-UV
This method is the workhorse for purity assessment. Due to the high reactivity of acyl chlorides, derivatization is often employed to create a more stable analyte for robust analysis.[9][10]
Rationale: We convert the reactive 3,5-Dichloro-4-methoxybenzoyl chloride and any acidic impurities into stable methyl esters by derivatization with methanol. This allows for reproducible reversed-phase chromatography.
-
System Suitability:
-
Prepare a solution containing the 3,5-Dichloro-4-methoxybenzoyl chloride reference standard and a known, related impurity (e.g., 3,5-Dichloro-4-methoxybenzoic acid).
-
Inject five replicate solutions. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
The resolution between the main peak and the known impurity should be ≥ 2.0.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 25 mg of the 3,5-Dichloro-4-methoxybenzoyl chloride sample into a 25 mL volumetric flask.
-
Add 10 mL of anhydrous methanol to the flask. A catalyst such as a drop of pyridine can be used.
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete derivatization to the methyl ester.
-
Dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the percentage of each impurity using the area normalization method, assuming a relative response factor of 1.0 for unknown impurities until they are identified and characterized.
-
Protocol 2: Identification of Volatile Impurities by GC-MS
This protocol is essential for identifying non-polar, volatile, and semi-volatile impurities that may not be amenable to HPLC analysis.
Rationale: Direct injection of an acyl chloride can be problematic. Derivatization with an alcohol (e.g., propanol) in the presence of a base (pyridine) converts the acyl chloride to a less reactive, more thermally stable ester, which is ideal for GC analysis.[11]
-
System Suitability:
-
Inject a standard mixture of known volatile compounds (e.g., common solvents) to verify column performance and mass spectrometer sensitivity.
-
-
Sample Preparation (Derivatization):
-
Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of a solution containing 1-propanol and pyridine (1:1 v/v).
-
Vortex the mixture and let it stand for 15 minutes at room temperature.
-
The sample is now ready for injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.
-
Confirm identifications by comparing retention times and mass spectra with authentic reference standards where available.
-
Visualizing the Impurity Identification Workflow
A systematic approach is crucial for efficient and accurate impurity profiling. The following workflow outlines the logical progression from sample analysis to impurity characterization.
Caption: Workflow for the identification and characterization of impurities.
Conclusion
The rigorous identification of impurities in 3,5-Dichloro-4-methoxybenzoyl chloride is a non-negotiable aspect of pharmaceutical development. A purely chromatographic approach, while excellent for quantification, is insufficient for comprehensive profiling. The strategic integration of HPLC for quantification, GC-MS for volatile impurity detection, and NMR spectroscopy for definitive structure elucidation provides a self-validating system for impurity characterization.[14][17] This multi-faceted, scientifically-grounded approach ensures that the purity of this key intermediate is well-understood, contributing to the development of safe and effective medicines.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (2015). Slideshare. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2018). CONICET Digital. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed. [Link]
-
Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. (2014). ResearchGate. [Link]
-
Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals. (2016). ScienceDirect. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate. [Link]
-
Identification of Pharmaceutical Impurities. (2011). Taylor & Francis Online. [Link]
-
NMR for “pharmacy of the world”. (2021). Pharma Knowledge Centre. [Link]
-
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (2022). National Center for Biotechnology Information. [Link]
-
Benzoyl chloride. PubChem. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2016). National Center for Biotechnology Information. [Link]
-
Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Benzoylchloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2015). Royal Society of Chemistry. [Link]
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. (2017). LCGC International. [Link]
-
Organic Synthesis and Analysis. Physics & Maths Tutor. [Link]
-
Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]
-
Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). PubMed. [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. metbionet.org. [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. [Link]
-
[A level chemistry] testing for an acyl chloride. (2019). Reddit. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (2020). Shimadzu Corporation. [Link]
-
Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (2021). Waters. [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. reddit.com [reddit.com]
- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metbio.net [metbio.net]
- 14. veeprho.com [veeprho.com]
- 15. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
Safety Operating Guide
3,5-Dichloro-4-methoxybenzoyl chloride proper disposal procedures
Subject: TECHNICAL ADVISORY: Safe Disposal and Quenching Protocols for 3,5-Dichloro-4-methoxybenzoyl Chloride
Executive Safety Summary
This guide provides an operational framework for the disposal of 3,5-Dichloro-4-methoxybenzoyl chloride (CAS: 17227-69-5) . Unlike standard organic waste, this compound is a highly reactive acid chloride .[1] It presents two immediate risks that must be mitigated before it enters your waste stream:
-
Hydrolytic Violence: Upon contact with moisture (even humid air), it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and 3,5-Dichloro-4-methoxybenzoic acid .[1] In a closed waste drum, this pressurization can cause catastrophic container failure.[1]
-
Corrosivity: The parent compound and its hydrolysis byproducts are corrosive (Category 1B), capable of causing irreversible tissue damage and degrading metal containers.
The Golden Rule: Never dispose of active acid chlorides directly into aqueous or general organic waste streams. They must be chemically quenched (neutralized) first.
Pre-Disposal Assessment & Logistics
Before initiating disposal, categorize your material to determine the correct workflow.[1]
| Parameter | Specification / Threshold | Operational Implication |
| Chemical State | Solid (Low MP) or Liquid | If solid, dissolve in an inert solvent (DCM or Toluene) before quenching to prevent "hot spots" of unreacted material. |
| Reactivity | Water Reactive | Strictly Prohibited: Do not add water to the chemical. Always add the chemical to the aqueous phase. |
| Waste Code (RCRA) | D002 (Corrosive) | If unquenched, may also trigger D003 (Reactive).[1] Quenching eliminates D003 liability. |
| PPE Requirements | High Level | Gloves: Silver Shield/4H (Best) or Double Nitrile (Change immediately upon splash). Eye: Chemical Goggles + Face Shield. |
The Quenching Protocol (The "Kill" Step)
This procedure converts the reactive acid chloride into a stable, water-soluble carboxylate salt.[1]
The Chemistry:
Note: We prefer Sodium Hydroxide (NaOH) over Sodium Bicarbonate (
Step-by-Step Procedure (Batch Scale < 100g)
-
Preparation of the Trap:
-
Solubilization (Crucial for Solids):
-
If the 3,5-Dichloro-4-methoxybenzoyl chloride is solid or sludge, dissolve it in a minimal amount of inert solvent (Dichloromethane or Toluene).[1] This ensures a controlled addition rate.
-
-
Controlled Addition:
-
Using an addition funnel or pipette, add the acid chloride solution dropwise to the stirred, cooled NaOH solution.[1]
-
Observation: You will see heat generation. Maintain internal temperature <20°C.
-
-
The "Self-Validating" Check:
-
After addition is complete, remove the ice bath and let it stir for 30 minutes.
-
Test pH: The solution must remain alkaline (pH > 10).
-
Correction: If pH drops below 10, the acid chloride is still hydrolyzing.[1] Add more NaOH solution and stir for another 15 minutes.
-
-
Final Verification:
-
The solution should be clear (the sodium salt of 3,5-dichloro-4-methoxybenzoic acid is water-soluble). If a solid precipitate remains, it may be unreacted material—add more solvent and base.[1]
-
Operational Logic Flow (Decision Matrix)
The following diagram illustrates the decision-making process for handling this material, ensuring no step is skipped.
Figure 1: Operational workflow for the safe quenching and disposal of acid chlorides. Note the critical pH validation loop.
Waste Stream Management & Labeling
Once the material is quenched, it is no longer water-reactive, but it remains a chemical hazard.[1]
-
Container: High-Density Polyethylene (HDPE) or Glass. Do not use metal drums (corrosion risk from residual chloride ions).
-
Segregation: Do not mix with acidic waste streams. Mixing the quenched basic solution with acid will generate heat and potentially reprecipitate the organic acid.
-
Labeling:
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate: The hydrolysis releases HCl gas immediately. Clear the area.
-
PPE Up: Do not approach without a respirator (acid gas cartridge) or SCBA if the spill is large (>100mL).
-
Dry Absorption: Do NOT spray water on the spill. Cover with dry sand, vermiculite, or a dedicated acid-neutralizing absorbent (e.g., sodium carbonate powder).[1]
-
Sweep & Quench: Sweep the absorbed material into a pail. Move to a fume hood. Treat the solid waste as "unquenched acid chloride" and slowly add to a large volume of dilute base (as per Section 3) before final disposal.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3,5-Dichlorobenzoyl chloride (Analogous Hazard Profile).[1]Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Chapter 6: Working with Chemicals. Link
-
Organic Syntheses. (2012). Discussion on Acid Chloride Quenching Protocols. Org.[4][5] Synth. 2012, 89, 44-54.[1] Link
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D002, D003).Link
Sources
Personal protective equipment for handling 3,5-Dichloro-4-methoxybenzoyl chloride
Part 1: Executive Safety Summary (The "Crash Card")
Immediate Action Directive 3,5-Dichloro-4-methoxybenzoyl chloride (CAS: 29568-76-1) is a moisture-sensitive lachrymator and corrosive solid . It reacts violently with water to release hydrogen chloride (HCl) gas. Inhalation or skin contact causes immediate, severe burns.
| Critical Parameter | Specification |
| Hazard Class | Skin Corr. 1B , Eye Dam. 1, STOT SE 3 (Resp.[1] Irrit.) |
| Signal Word | DANGER |
| Reaction Trigger | Moisture/Water (Hydrolysis releases HCl gas) |
| First Aid (Skin/Eye) | Flush immediately with water for 15+ mins.[2][3] Do not wait for symptoms. |
| Spill Response | DO NOT use water. Cover with dry sand/vermiculite. Scoop into dry container. |
| Storage | Inert atmosphere (N₂/Ar), Desiccated, < 25°C. |
Part 2: Hazard Mechanics & Causality
To safely handle this compound, one must understand the mechanism of its hazard. It is not merely "corrosive"; it is a moisture-activated chemical weapon .
1. The Hydrolysis Engine Upon contact with the moisture in your eyes, lungs, or skin, the acid chloride moiety undergoes rapid hydrolysis. The electron-withdrawing chlorine atoms at the 3,5-positions destabilize the carbonyl carbon, making it highly electrophilic and reactive.
-
Consequence: You are not just dealing with an acid burn; you are dealing with thermal injury from the exotherm plus chemical injury from concentrated hydrochloric acid generated in situ on your tissues.
-
Lachrymator Effect: Even as a solid, micro-particles or trace hydrolysis vapors stimulate the TRPA1 ion channels in corneal nerves, causing intense tearing and pain (lachrymation) at concentrations far below lethal levels.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following matrix is non-negotiable for handling >500 mg.
| Zone | Standard Operation (Weighing/Transfer) | High Risk (Quenching/Spill Cleanup) |
| Respiratory | Fume Hood (Sash at lowest working height). | Full-Face Respirator with Acid Gas (E) + Particulate (P100) cartridges if outside hood. |
| Hand Protection | Double Glove: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (4-8 mil) Change outer glove immediately upon splash. | Laminate/Barrier: Silver Shield® or 4H® gloves required. Nitrile degrades rapidly under direct acid chloride exposure. |
| Eye/Face | Chemical Splash Goggles (Vented). Safety glasses are inadequate due to fumes. | Face Shield (8-inch min) over Goggles.[4] |
| Body | Lab Coat (Cotton/Poly). Closed-toe shoes.[3] | Chemical-resistant apron (Tyvek® or PVC) over lab coat. |
Part 4: Operational Protocols
A. Weighing & Transfer (The "Dust" Risk)
-
Static Control: As a solid, this compound is prone to static charge. Use an ionizing gun or anti-static balance brush to prevent "jumping" of powder.
-
Containment: Weigh inside the fume hood. If the balance is external, weigh into a tared vial with a cap inside the hood, cap it, transfer to balance, weigh, and return to hood to open.
-
Tools: Use disposable plastic spatulas. Metal spatulas can corrode if not cleaned immediately.
B. Reaction Setup
-
Dryness is Critical: All glassware must be oven-dried (>120°C) or flame-dried under vacuum.
-
Solvent Choice: Dissolve in anhydrous DCM (Dichloromethane) or THF. Avoid protic solvents (Alcohols, Water) unless intended as reactants.
-
Venting: Connect the reaction vessel to an inert gas line (N₂/Ar) with a bubbler to vent evolved HCl away from the lab atmosphere.
C. Quenching (The "Thermal" Risk)[5]
-
Never add water to the bulk solid. This causes a "volcano" effect.
-
Protocol:
-
Dilute the reaction mixture with a non-reactive solvent (e.g., DCM).
-
Cool the quench vessel (containing 1M NaOH or Saturated NaHCO₃) in an ice bath.
-
Slowly add the acid chloride solution into the stirred basic solution.
-
Verify pH is neutral (6-8) before disposal.
-
Part 5: Visualization & Logic
Diagram 1: Safe Handling Workflow
This workflow enforces the "Dry Chain" to prevent accidental hydrolysis.
Caption: Operational workflow emphasizing moisture avoidance and controlled quenching.
Diagram 2: Emergency Response Decision Tree
Logic flow for spills or exposure.
Caption: Decision logic for immediate response to exposure or environmental release.[1][2]
Part 6: References
-
University of California, Merced. (n.d.). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
